Cas no 738580-71-7 (3-(3-Fluoro-4-methylphenyl)thiophene)

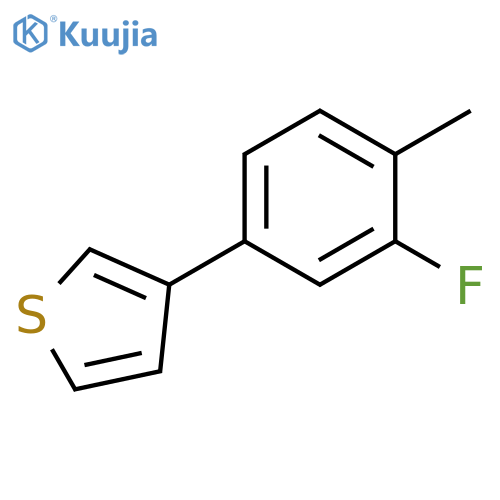

738580-71-7 structure

商品名:3-(3-Fluoro-4-methylphenyl)thiophene

CAS番号:738580-71-7

MF:C11H9FS

メガワット:192.252565145493

CID:6450763

3-(3-Fluoro-4-methylphenyl)thiophene 化学的及び物理的性質

名前と識別子

-

- 3-(3-Fluoro-4-methylphenyl)thiophene

-

- インチ: 1S/C11H9FS/c1-8-2-3-9(6-11(8)12)10-4-5-13-7-10/h2-7H,1H3

- InChIKey: JMTPTEFRKJZQDA-UHFFFAOYSA-N

- ほほえんだ: C1SC=CC=1C1=CC=C(C)C(F)=C1

じっけんとくせい

- 密度みつど: 1.167±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 246.7±25.0 °C(Predicted)

3-(3-Fluoro-4-methylphenyl)thiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-701862-0.1g |

3-(3-fluoro-4-methylphenyl)thiophene |

738580-71-7 | 0.1g |

$640.0 | 2023-06-03 | ||

| Enamine | EN300-701862-0.25g |

3-(3-fluoro-4-methylphenyl)thiophene |

738580-71-7 | 0.25g |

$670.0 | 2023-06-03 | ||

| Enamine | EN300-701862-10.0g |

3-(3-fluoro-4-methylphenyl)thiophene |

738580-71-7 | 10g |

$3131.0 | 2023-06-03 | ||

| Enamine | EN300-701862-0.5g |

3-(3-fluoro-4-methylphenyl)thiophene |

738580-71-7 | 0.5g |

$699.0 | 2023-06-03 | ||

| Enamine | EN300-701862-2.5g |

3-(3-fluoro-4-methylphenyl)thiophene |

738580-71-7 | 2.5g |

$1428.0 | 2023-06-03 | ||

| Enamine | EN300-701862-5.0g |

3-(3-fluoro-4-methylphenyl)thiophene |

738580-71-7 | 5g |

$2110.0 | 2023-06-03 | ||

| Enamine | EN300-701862-0.05g |

3-(3-fluoro-4-methylphenyl)thiophene |

738580-71-7 | 0.05g |

$612.0 | 2023-06-03 | ||

| Enamine | EN300-701862-1.0g |

3-(3-fluoro-4-methylphenyl)thiophene |

738580-71-7 | 1g |

$728.0 | 2023-06-03 |

3-(3-Fluoro-4-methylphenyl)thiophene 関連文献

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

738580-71-7 (3-(3-Fluoro-4-methylphenyl)thiophene) 関連製品

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量